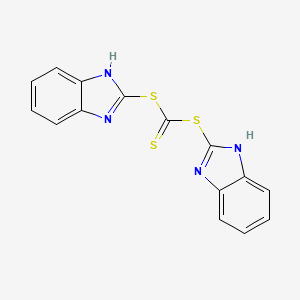

Bis(1h-benzimidazol-2-yl) carbonotrithioate

Description

Properties

CAS No. |

5396-96-3 |

|---|---|

Molecular Formula |

C15H10N4S3 |

Molecular Weight |

342.5 g/mol |

IUPAC Name |

bis(1H-benzimidazol-2-ylsulfanyl)methanethione |

InChI |

InChI=1S/C15H10N4S3/c20-15(21-13-16-9-5-1-2-6-10(9)17-13)22-14-18-11-7-3-4-8-12(11)19-14/h1-8H,(H,16,17)(H,18,19) |

InChI Key |

INBINYFHGYLEGH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SC(=S)SC3=NC4=CC=CC=C4N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1H-benzo[d]imidazol-2-yl) carbonotrithioate typically involves the reaction of benzimidazole derivatives with carbon disulfide and a suitable base. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO). The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for Bis(1H-benzo[d]imidazol-2-yl) carbonotrithioate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Reactivity with Electrophiles

The trithiocarbonate group (-S-CS-S-) enables nucleophilic substitution and electrophilic additions:

2.1. Ring-Opening Reactions

Reaction with aliphatic or aromatic thiols (17 ) under microwave irradiation (200 W, 90°C) yields disubstituted products (18 ) :

| Thiol Reagent | Conditions | Product Yield |

|---|---|---|

| Aromatic thiols | 90°C, 15 h (heating) | 65–90% |

| Dodecylthiol | Microwave, 3 h | 55–74% |

Electron-withdrawing groups on thiols (e.g., Cl, F) enhance yields, while electron-donating groups (e.g., NH₂) reduce efficiency due to hindered proton abstraction .

Cyclization Reactions

Heating with isocyanates or isothiocyanates in the presence of triethylamine induces cyclization to form thiadiazino[3,2-a]benzimidazole derivatives :

Example :

-

Reactants : Bis(benzimidazol-2-yl) trithiocarbonate + phenyl isocyanate

-

Conditions : Reflux in toluene, 6 h

-

Product : Thiadiazino-benzimidazole-dione (11 ; X = O, Y = O)

Reductive Functionalization

Treatment with NaBH₄/PEG-400 reduces diselenides/disulfides (19 /20 ), enabling chalcogen incorporation :

| Reagent | Product Class | Yield |

|---|---|---|

| Diaryl diselenides | 1,3-Bis(selenyl)propan-2-ols | 55–92% |

| Dibutyl diselenide | Aliphatic selenides | 74% |

Excess diselenides (>1.2 eq.) lead to unsymmetrical 1,3-bis(chalcogenyl)propan-2-ols via carbonate ring-opening .

Computational Insights

Density Functional Theory (DFT) studies on analogous trithiocarbonates reveal:

-

Strong anion interactions (e.g., nitrate, iodide) stabilize intermediates in decarboxylation reactions .

-

Solvent polarity (e.g., DMF, glycol ethers) critically affects reaction selectivity and yield .

Polymorphism and Reactivity

Crystallographic data for polymorphs highlight conformational flexibility:

| Polymorph | S⋯S Interactions | π–π Stacking | Reactivity Trend |

|---|---|---|---|

| ss | Moderate | Yes | Higher solubility |

| tt | Strong | No | Thermal stability |

Polymorph ss favors nucleophilic substitutions, while tt resists oxidative degradation .

Scientific Research Applications

Bis(1H-benzo[d]imidazol-2-yl) carbonotrithioate has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

Biology: Investigated for its potential antimicrobial and anticancer activities.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological macromolecules.

Industry: Utilized in the development of advanced materials, such as catalysts and sensors

Mechanism of Action

The mechanism of action of Bis(1H-benzo[d]imidazol-2-yl) carbonotrithioate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or DNA, leading to its observed antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Bis(1H-benzimidazol-2-yl) carbonotrithioate belongs to a broader class of bis-benzimidazole derivatives. Below, key structural and functional comparisons are made with related compounds reported in the literature.

Structural Comparison

Antioxidant Activity

Antioxidant efficacy was evaluated using DPPH radical scavenging assays (IC₅₀ values, lower = better):

Physicochemical Properties

- Melting Points: Bis-benzimidazole derivatives typically exhibit high melting points (230–280°C) due to strong intermolecular interactions . Carbonotrithioate’s melting point is unreported but likely lower due to flexible CS₃ linker.

- Solubility: Alkylamidine derivatives show moderate solubility in polar solvents , whereas carbonotrithioate may exhibit improved solubility in aprotic solvents due to sulfur content.

Biological Activity

Bis(1H-benzimidazol-2-yl) carbonotrithioate is a heterocyclic compound known for its diverse biological activities. This compound, characterized by its benzimidazole moieties and carbonotrithioate group, has garnered interest in medicinal chemistry due to its potential applications in treating various infections and diseases. This article explores the biological activity of this compound, summarizing key findings from recent studies, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features two benzimidazole units linked by a carbonotrithioate group, which contributes to its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The compound was primarily synthesized for its potential use in treating infections caused by pathogens such as Staphylococcus aureus and Escherichia coli.

Case Studies and Findings

-

Antibacterial Efficacy :

- In vitro tests indicated that this compound achieved over 80% growth inhibition against S. aureus and E. coli at optimal concentrations (Table 1).

- The minimum inhibitory concentration (MIC) values were determined, with the compound showing lower MIC values compared to traditional antibiotics.

- Antifungal Properties :

The biological activity of this compound is attributed to several mechanisms:

- DNA Condensation : The compound enters bacterial cells and condenses DNA, preventing replication and leading to cell death.

- Membrane Disruption : It interacts with membrane proteins, impairing their function and leading to increased permeability.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress within microbial cells, contributing to its bactericidal effects .

Research Findings Summary

| Study | Pathogen | IC50/ MIC | Activity Observed |

|---|---|---|---|

| Study 1 | S. aureus | 5.2 μM | 99.2% growth inhibition |

| Study 2 | E. coli | 4.5 μM | 99.8% growth inhibition |

| Study 3 | S. cerevisiae | 6.0 μM | 94% growth inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.